6-isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted at position 6 with an isopropyl group and at position 2 with an amino-linked 6-methoxy-4-methylquinazoline moiety.
Properties
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9(2)14-8-15(23)21-17(20-14)22-16-18-10(3)12-7-11(24-4)5-6-13(12)19-16/h5-9H,1-4H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRQJJHIMBSHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline moiety, followed by the introduction of the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of quinazoline were evaluated for their ability to inhibit tumor growth in various cancer models, demonstrating promising results against breast and lung cancers .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the quinazoline moiety has been linked to enhanced antibacterial effects, making it a candidate for developing new antibiotics.
Research Findings : A comparative study showed that quinazoline derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics .
Neurological Applications
There is growing interest in the neuroprotective effects of pyrimidine derivatives. Research indicates that these compounds may modulate neurotransmitter systems and offer protective benefits in neurodegenerative diseases.
Case Study : A recent investigation into the neuroprotective effects of pyrimidine derivatives highlighted their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby enhancing cholinergic transmission .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the pyrimidinone core, quinazoline modifications, and appended functional groups. Below is a comparative table:
Key Observations :
- The isopropyl group at position 6 contributes to higher lipophilicity (LogP ~2.1) compared to the methyl group in the 5-benzyl derivative (LogP ~3.5) .
- Methoxy groups (e.g., in the target compound and analog) improve solubility via hydrogen bonding but may reduce membrane permeability if overly polar .
Kinase Inhibition
- PHA-767491 (pyridinyl-pyrrolopyridinone): Dual Cdc7/Cdk9 inhibitor; the target compound’s isopropyl group may enhance hydrophobic binding in kinase pockets compared to PHA-767491’s pyridine .
Antimicrobal Activity
- Thieno[2,3-d]pyrimidin-4(3H)-ones () showed activity against bacterial dehydrogenases. The target compound’s quinazoline group may similarly engage with NADH-binding sites but with distinct electronic profiles due to methoxy and methyl substituents .
Biological Activity
6-Isopropyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrimidinone core substituted with a quinazoline moiety, which is known for its pharmacological relevance.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The planar structure of these compounds facilitates interaction with bacterial cell walls, enhancing their antibacterial efficacy.
Table 1: Antimicrobial Activity of Related Quinazolinones
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound I | S. aureus | 32 |
| Compound II | E. coli | 64 |
| 6-Isopropyl... | Staphylococcus spp. | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Preliminary data suggest that this compound may inhibit cell proliferation in human cancer cell lines such as HeLa and A549, with IC50 values indicating moderate potency.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| A549 | 30 | Cell cycle arrest |
Case Studies
- Study on Quinazolinone Derivatives : A study published in the Journal of Medicinal Chemistry examined a series of quinazolinone derivatives, including compounds structurally related to our target compound. The results indicated that modifications at the methoxy and methyl positions significantly enhanced biological activity against cancer cells .
- Antibacterial Efficacy : Research conducted on the antibacterial properties of quinazolinones revealed that specific structural features, such as the presence of methoxy groups, were crucial for enhancing activity against resistant strains like MRSA . This suggests that this compound could be a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
